molecular formula C7H2ClF3N2O4 B120725 2-Chloro-3,5-dinitrobenzotrifluoride CAS No. 392-95-0

2-Chloro-3,5-dinitrobenzotrifluoride

Cat. No. B120725
CAS RN: 392-95-0
M. Wt: 270.55 g/mol
InChI Key: RLXKADBMLQPLDV-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dinitrobenzotrifluoride is a derivative of dinitrobenzotrifluoride . It is used as an important raw material and intermediate in organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It can also be used to increase mutagenic activity in the glutathione transferase mutant (C36) .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3,5-dinitrobenzotrifluoride is C7H2ClF3N2O4 . The molecular weight is 270.55 . More detailed structural information can be found in the references .


Physical And Chemical Properties Analysis

2-Chloro-3,5-dinitrobenzotrifluoride is a solid at 20°C . It is insoluble in water but soluble in Chloroform and Methanol .

Scientific Research Applications

Fluorination Reagent

2-Chloro-3,5-dinitrobenzotrifluoride is often used as a fluorination reagent . Fluorination is a chemical reaction that involves the introduction of fluorine to a compound. Fluorinated compounds are important in various fields, including pharmaceuticals and agrochemicals, due to their unique properties.

Synthesis of Fluorinated Building Blocks

This compound can be used in the synthesis of fluorinated building blocks . Fluorinated building blocks are used in the design and synthesis of a wide range of chemical compounds, including drugs and materials with unique properties.

Mutagenic Activity Research

2-Chloro-3,5-dinitrobenzotrifluoride has been used in research to increase mutagenic activity in the glutathione transferase mutant (C36) . This kind of research can help scientists understand how mutations occur and how they can be controlled or prevented.

Derivatization Reagent

Another application of 2-Chloro-3,5-dinitrobenzotrifluoride is as a derivatization reagent . In this context, it is used to modify a compound to make it more suitable for further analysis or reaction. For example, it has been used in the determination of amikacin in water samples .

Synthesis of Amino Acids

2-Chloro-3,5-dinitrobenzotrifluoride has been used in the synthesis of amino acids . Amino acids are the building blocks of proteins and are crucial for life.

Synthesis of Aniline Derivatives

This compound has been used in the synthesis of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives . These derivatives could have potential applications in various fields, including materials science and pharmaceuticals.

Safety And Hazards

2-Chloro-3,5-dinitrobenzotrifluoride is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, avoid breathing dust, and use only under a chemical fume hood .

properties

IUPAC Name

2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2O4/c8-6-4(7(9,10)11)1-3(12(14)15)2-5(6)13(16)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXKADBMLQPLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073177
Record name Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)-
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Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-dinitrobenzotrifluoride

CAS RN

392-95-0
Record name 2-Chloro-3,5-dinitrobenzotrifluoride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)-
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Record name Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)-
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Record name 2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the solvent affect the reactivity of 2-Chloro-3,5-dinitrobenzotrifluoride with anilines?

A1: Studies have shown that the solvent plays a significant role in the reaction kinetics of 2-Chloro-3,5-dinitrobenzotrifluoride with substituted anilines [, ]. Reactions conducted in methanol, acetonitrile, and toluene demonstrated varying reaction rates and even different reaction orders. For instance, the reaction follows second-order kinetics in methanol and acetonitrile but exhibits third-order kinetics in toluene. This difference highlights the impact of solvent polarity and its influence on the reaction mechanism.

Q2: What is the role of substituents on the aniline ring in its reaction with 2-Chloro-3,5-dinitrobenzotrifluoride?

A2: The nature of the substituents on the aniline ring significantly influences the reaction rate with 2-Chloro-3,5-dinitrobenzotrifluoride []. Electron-donating groups on the aniline accelerate the reaction, while electron-withdrawing groups decelerate it. This observation is supported by the negative Hammett ρ values obtained, indicating the reaction's sensitivity to electronic effects.

Q3: What insights do spectroscopic analyses provide regarding 2-Chloro-3,5-dinitrobenzotrifluoride?

A3: Spectroscopic techniques such as IR, UV-Vis, 1H-NMR, and 13C-NMR are crucial for characterizing 2-Chloro-3,5-dinitrobenzotrifluoride and its derivatives []. These techniques offer valuable information regarding the compound's structure, including the presence of specific functional groups, the electronic environment of atoms, and their spatial arrangement. For example, NMR studies provide insights into the orientation of 2-Chloro-3,5-dinitrobenzotrifluoride near micelles in specific solvent mixtures [].

Q4: How do micellar systems influence the reactivity of 2-Chloro-3,5-dinitrobenzotrifluoride?

A4: Research indicates that the presence of cationic surfactants like dodecyl trimethylammonium bromide (DoTAB) above their critical micelle concentration (cmc) can catalyze the alkaline hydrolysis of 2-Chloro-3,5-dinitrobenzotrifluoride []. This effect is attributed to the substrate's interaction with the micellar environment, which can alter its local concentration and reactivity.

Q5: How does the composition of acetonitrile-water mixtures influence the hydrolysis of 2-Chloro-3,5-dinitrobenzotrifluoride?

A5: Studies investigating the alkaline hydrolysis of 2-Chloro-3,5-dinitrobenzotrifluoride in acetonitrile-water mixtures revealed a significant dependence of reaction rates on solvent composition []. Increasing the acetonitrile mole fraction generally accelerates the reaction. This observation is attributed to several factors, including the desolvation of hydroxide ions, changes in the medium's solvophobicity, and the availability of free water molecules.

Q6: Can computational methods be used to predict the properties of 2-Chloro-3,5-dinitrobenzotrifluoride and its derivatives?

A6: Yes, Quantitative Structure-Property Relationship (QSPR) studies have been employed to correlate the structure of 2-Chloro-3,5-dinitrobenzotrifluoride derivatives with their physical properties, such as hydrophobicity (expressed as RM0 values from RP-TLC) and UV-Vis absorption maxima []. These models can be valuable tools for predicting the behavior of new derivatives and guiding the design of compounds with desired properties.

Q7: What are the potential applications of 2-Chloro-3,5-dinitrobenzotrifluoride in sensor technology?

A7: Research has explored the potential of 2-Chloro-3,5-dinitrobenzotrifluoride as a sensing element in portable systems designed for nitroaromatic compound discrimination []. By incorporating 2-Chloro-3,5-dinitrobenzotrifluoride into a sensor array and analyzing the color changes induced by its interaction with different nitroaromatics, the system can identify and quantify these compounds, including explosives and related substances.

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